![molecular formula C16H12S B12535709 2-[2-(Azulen-1-yl)ethenyl]thiophene CAS No. 652142-07-9](/img/structure/B12535709.png)
2-[2-(Azulen-1-yl)ethenyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Azulen-1-yl)ethenyl]thiophene is an organic compound that combines the unique properties of azulene and thiophene. Azulene is known for its deep blue color and non-benzenoid aromaticity, while thiophene is a sulfur-containing heterocycle with significant applications in organic electronics and pharmaceuticals. The combination of these two moieties results in a compound with interesting electronic and optical properties, making it a subject of research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azulen-1-yl)ethenyl]thiophene typically involves the condensation of azulene derivatives with thiophene-containing compounds. One common method is the Wittig reaction, where a phosphonium ylide derived from azulene reacts with a thiophene aldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Azulen-1-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common, especially at the thiophene ring, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid or iodine in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-[2-(Azulen-1-yl)ethenyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Azulen-1-yl)ethenyl]thiophene is largely dependent on its electronic structure. The conjugated system of azulene and thiophene allows for efficient electron delocalization, which is crucial for its optical and electronic properties. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding, affecting various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: Known for its deep blue color and aromaticity.
Thiophene: A sulfur-containing heterocycle with applications in organic electronics.
2-(Azulen-1-yl)ethanol: Similar structure but with an alcohol group instead of a thiophene ring.
Uniqueness
2-[2-(Azulen-1-yl)ethenyl]thiophene stands out due to the combination of azulene and thiophene moieties, which imparts unique electronic and optical properties. This makes it particularly valuable in the fields of organic electronics and materials science.
Propriétés
Numéro CAS |
652142-07-9 |
|---|---|
Formule moléculaire |
C16H12S |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
2-(2-azulen-1-ylethenyl)thiophene |
InChI |
InChI=1S/C16H12S/c1-2-5-13-8-9-14(16(13)7-3-1)10-11-15-6-4-12-17-15/h1-12H |
Clé InChI |
INRQTFVTRNREFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


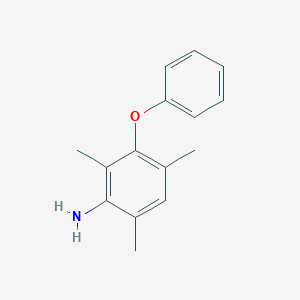
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
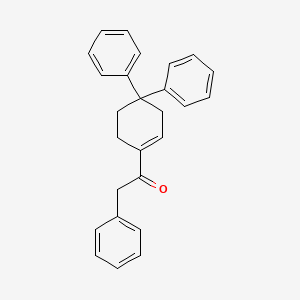
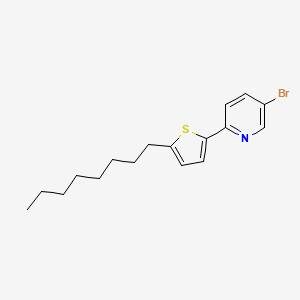

![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
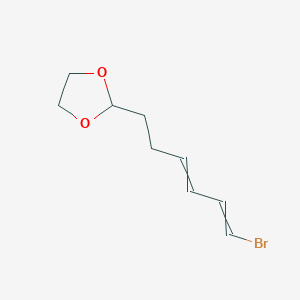
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

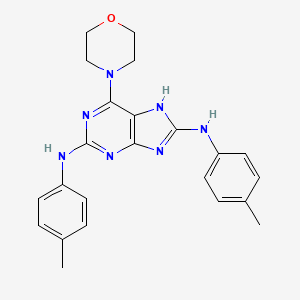
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)

![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
